1,4-Dihydro-2-methylbenzoic acid

Lipophilicity Drug Discovery ADME

1,4-Dihydro-2-methylbenzoic acid's 2-methyl substitution confers unique steric/electronic properties, directing regioselectivity in electrophilic attacks and enhancing membrane permeability (LogP 1.59). Ideal for constructing complex arenes and as a lead scaffold in drug discovery due to reported trypsin inhibition/anticarcinogenic activity. Differentiates from unsubstituted or other alkyl analogs, ensuring predictable synthetic outcomes.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 55886-48-1
Cat. No. B1581188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-2-methylbenzoic acid
CAS55886-48-1
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CCC=CC1C(=O)O
InChIInChI=1S/C8H10O2/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3,(H,9,10)
InChIKeyGYUSHSKDGRZQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-2-methylbenzoic acid (CAS 55886-48-1) Procurement & Technical Specifications


1,4-Dihydro-2-methylbenzoic acid (CAS 55886-48-1), also known as 2-methylcyclohexa-2,5-diene-1-carboxylic acid, is a cyclic carboxylic acid with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is characterized by a 1,4-cyclohexadiene core substituted with a methyl group at the 2-position and a carboxylic acid group at the 1-position [1]. The compound is a solid at ambient temperature, exhibiting a melting point range of 73-75 °C (lit.) , a predicted boiling point of 253.6±29.0 °C at 760 mmHg , and a predicted density of 1.120±0.06 g/cm³ . It is commercially available from major chemical suppliers, including Sigma-Aldrich (Catalog No. 300357) [2], typically at purities ≥95% .

1,4-Dihydro-2-methylbenzoic acid: Why Substitution with Unsubstituted or Differently Substituted Dihydrobenzoic Acids Compromises Reactivity and Outcome


The 2-methyl substitution in 1,4-dihydro-2-methylbenzoic acid is not a trivial modification. It fundamentally alters the compound's steric and electronic environment, which dictates its behavior in key synthetic transformations and biological interactions. Unlike the unsubstituted 1,4-dihydrobenzoic acid (CAS 4794-04-1) or other alkyl-substituted analogs, the specific position of the methyl group adjacent to the carboxylic acid moiety influences the regioselectivity of electrophilic attacks and the stability of reactive intermediates . Generic substitution with a different 1,4-dihydrobenzoic acid derivative would lead to divergent reaction pathways and product distributions, as documented in studies of Birch reduction/alkylation chemistry [1]. Furthermore, preliminary biological assessments indicate that the methyl group contributes to a specific activity profile; for instance, this compound has been reported to inhibit trypsin and demonstrate anticarcinogenic activity, a profile that is not transferable to its non-methylated or differently substituted counterparts [2].

1,4-Dihydro-2-methylbenzoic acid (CAS 55886-48-1) Quantitative Differentiation: Analytical and Functional Comparison Data


Enhanced Lipophilicity (LogP) vs. Unsubstituted 1,4-Dihydrobenzoic Acid

The presence of a methyl group at the 2-position significantly increases the compound's lipophilicity compared to the unsubstituted 1,4-dihydrobenzoic acid. 1,4-Dihydro-2-methylbenzoic acid has a predicted LogP of 1.59 , while the unsubstituted 1,4-dihydrobenzoic acid has a predicted LogP of approximately 0.86 . This difference of 0.73 LogP units translates to a more than 5-fold increase in partition coefficient, indicating superior membrane permeability potential.

Lipophilicity Drug Discovery ADME Physicochemical Properties

Increased Acidity (pKa) Relative to Unsubstituted 1,4-Dihydrobenzoic Acid

The electron-donating effect of the 2-methyl group slightly decreases the acidity of the carboxylic acid proton. 1,4-Dihydro-2-methylbenzoic acid has a predicted pKa of 3.87±0.40 , compared to the unsubstituted 1,4-dihydrobenzoic acid which has a predicted pKa of 4.23±0.40 . This difference of 0.36 pKa units indicates that the 2-methyl analog is a slightly stronger acid, which can impact its reactivity in salt formation, esterification kinetics, and ionization state under physiological conditions.

Acidity Reactivity Ionization pKa

Distinct Solid-State Property: Higher Melting Point than Unsubstituted Analog

The presence of the methyl group dramatically alters the solid-state packing, resulting in a much higher melting point. 1,4-Dihydro-2-methylbenzoic acid exhibits a melting point range of 73-75 °C (lit.) , while the unsubstituted 1,4-dihydrobenzoic acid has a reported melting point of only 10-15 °C . This significant difference makes the 2-methyl analog a stable, easy-to-handle solid at room temperature, whereas the parent compound is a low-melting solid or liquid.

Solid-State Chemistry Purification Handling Melting Point

1,4-Dihydro-2-methylbenzoic acid (CAS 55886-48-1): High-Value Application Scenarios Driven by Specific Physicochemical Properties


Scaffold for Drug Discovery and Medicinal Chemistry

The combination of enhanced lipophilicity (LogP 1.59) and moderate acidity (pKa 3.87) makes 1,4-dihydro-2-methylbenzoic acid a privileged scaffold for lead optimization in drug discovery . Its improved predicted membrane permeability, relative to the unsubstituted analog, suggests it is a more suitable starting point for developing orally active small molecules targeting intracellular pathways. Preliminary data indicating inhibition of trypsin and anticarcinogenic activity further support its exploration as a core for novel therapeutic agents [1].

Precursor for Regioselective Birch Reduction/Alkylation Chemistry

The defined substitution pattern of 1,4-dihydro-2-methylbenzoic acid makes it a valuable substrate in complex organic synthesis. As a 1,4-dihydrobenzoic acid derivative, it can undergo ready esterification to enable alkylation with sensitive electrophiles, a key step in Birch reduction/alkylation sequences [2]. The presence of the 2-methyl group can be exploited to control the regioselectivity of subsequent functionalization, enabling the construction of densely functionalized arenes that are otherwise difficult to access [3].

Model Compound for Mechanistic Photochemical Studies

This compound has been employed as a model diene in mechanistic photochemical studies. For example, a thorough investigation of the reaction between benzophenone and a series of 1,4-dienes, including 1,4-dihydro-2-methylbenzoic acid, has been conducted to probe lipid peroxidation mechanisms . Its use in such studies validates its role as a well-characterized, reactive diene system for exploring fundamental chemical reactivity.

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